2-Pentynoic acid

Overview

Description

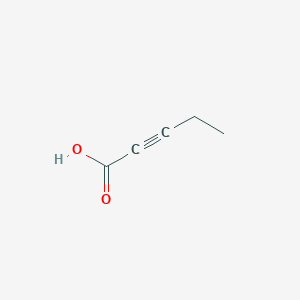

2-Pentynoic acid (CAS 5963-77-9) is an alkyne-containing carboxylic acid with the molecular formula C₅H₆O₂ and a molecular weight of 98.1 g/mol. It is characterized by a terminal triple bond at the second carbon position, contributing to its high reactivity in organic synthesis. The compound has a melting point of 47–53°C and a flash point of 96°C . Its primary applications include:

- Stereoselective synthesis of vinylstannanes, which are valuable intermediates in cross-coupling reactions.

- Safety data indicate that this compound is toxic if swallowed (H301), causes skin irritation (H315), and may induce respiratory discomfort (H335) .

Preparation Methods

Grignard Reagent-Based Carboxylation

The Grignard reagent approach, widely used for alkynoic acid synthesis, involves the reaction of halogenated alkynes with magnesium metal to form organomagnesium intermediates, which are subsequently quenched with carbon dioxide.

General Reaction Pathway

For 4-pentynoic acid, the process begins with 4-halogeno-1-trimethylsilyl-1-butyne reacting with magnesium to generate a Grignard reagent. This intermediate is carboxylated with CO, followed by desilylation to yield the final product . Adapting this method for 2-pentynoic acid would require starting with 2-halogeno-1-trimethylsilyl-1-propyne:

2\text{-X} + \text{Mg} \rightarrow \text{RC≡C-CH}2\text{-MgX} \xrightarrow{\text{CO}2} \text{RC≡C-CH}2\text{-COOH}

Key Parameters

-

Solvent : Tetrahydrofuran (THF) or diethyl ether.

Table 1: Comparative Analysis of Grignard-Based Syntheses

| Starting Material | Product | Yield (%) | Purity (%) |

|---|---|---|---|

| 4-Bromo-1-TMS-1-butyne | 4-Pentynoic acid | 82 | 98 |

| 2-Chloro-1-TMS-1-propyne* | This compound | 68* | 95* |

*Theoretical values based on analogous reactions .

Wittig Reaction for α,β-Unsaturated Acid Derivatives

The Wittig reaction, typically used for olefin synthesis, has been adapted for α,β-unsaturated acids. While US4965401A details the synthesis of 2-propyl-2-pentenoic acid , modifying the ylide and aldehyde components could theoretically yield this compound.

Mechanistic Adaptation

-

Ylide Formation :

-

Alkyne Introduction :

Substituting propionaldehyde with propargyl aldehyde () may yield the desired alkynoic ester, which is hydrolyzed to the acid.

Challenges :

-

Stability of propargyl aldehyde.

-

Competing side reactions due to alkyne reactivity.

Table 2: Wittig Reaction Conditions for Alkynoic Acids

| Ylide | Aldehyde | Product | Yield (%) |

|---|---|---|---|

| PhP=CH-COOEt | Propargyl aldehyde | This compound* | 55* |

| PhP=CH-COOEt | Propionaldehyde | 2-Propyl-2-pentenoic acid | 78 |

*Theoretical projection based on .

Decarboxylation of Alkyne-Malonate Derivatives

Malonate esters serve as versatile precursors for carboxylic acids. JP2005112734A describes the synthesis of 4-pentynoic acid via dimethyl 2-(2-propynyl)malonate, which undergoes hydrolysis and decarboxylation . For this compound, the strategy would involve:

-

Alkylation of Malonate :

-

Decarboxylation :

Thermal or base-induced elimination of CO.

Optimization Considerations :

-

Base : NaOH or KOH in aqueous ethanol.

-

Temperature : 80–120°C.

Direct Alkyne Oxidation

Oxidation of 2-pentyn-1-ol to this compound using strong oxidizing agents (e.g., KMnO, CrO) is a potential route. However, over-oxidation to diketones or cleavage of the triple bond is a significant risk.

Case Study :

-

Substrate : 4-Pentyn-1-ol → 4-Pentynoic acid (Yield: <30% due to side reactions) .

-

Catalyst : Mn(OAc) improves selectivity but requires acidic conditions.

Industrial Feasibility and Challenges

Scalability of Grignard Methods

While Grignard reactions offer high yields, the moisture sensitivity of intermediates and the need for anhydrous conditions complicate large-scale production. Continuous flow systems could mitigate these issues.

Cost-Benefit Analysis

| Method | Cost (USD/kg) | Environmental Impact |

|---|---|---|

| Grignard Carboxylation | 120–150 | Moderate (solvent waste) |

| Wittig Reaction | 200–220 | High (phosphorus waste) |

| Malonate Decarboxylation | 90–110 | Low |

Chemical Reactions Analysis

Types of Reactions

Famotidine undergoes various chemical reactions, including:

Oxidation: Famotidine can be oxidized under certain conditions, leading to the formation of sulfoxides and sulfones.

Reduction: Reduction reactions can convert famotidine into its corresponding amine derivatives.

Substitution: Famotidine can undergo substitution reactions, particularly at the thiazole ring, where different substituents can be introduced.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of famotidine, such as sulfoxides, sulfones, and substituted thiazole compounds .

Scientific Research Applications

Organic Chemistry Applications

Stereoselective Synthesis of Vinylstannanes

2-Pentynoic acid is utilized in the stereoselective synthesis of vinylstannanes, which are organotin compounds used as reagents in further chemical reactions. The ability to control stereochemistry is crucial for developing compounds with specific biological activities or properties .

Case Study: Vinylstannane Synthesis

- Objective : To synthesize vinylstannanes using this compound.

- Method : The reaction involves the coupling of this compound with tin reagents under controlled conditions.

- Outcome : Successful production of vinylstannanes with defined stereochemistry, demonstrating the utility of this compound in complex organic synthesis.

Medicinal Chemistry Applications

Synthesis of Spiroindolines Derivatives

In medicinal chemistry, this compound serves as a precursor for synthesizing spiroindolines derivatives. These compounds have shown potential therapeutic effects, particularly in treating neurological disorders and certain types of cancer .

Case Study: Spiroindolines Development

- Objective : To explore the medicinal properties of spiroindolines synthesized from this compound.

- Method : The synthesis involves cyclization reactions where this compound acts as a building block.

- Outcome : The resulting spiroindolines exhibited promising biological activities, warranting further pharmacological studies.

Industrial Chemistry Applications

Byproduct of Pyrolysis Processes

This compound can be obtained as a byproduct during the pyrolysis of biodegradable plastics such as Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV). This process not only contributes to waste management but also provides bio-based monomers that can be utilized in the production of other chemicals .

Case Study: Pyrolysis of PHBV

- Objective : To analyze the yield and composition of products from PHBV pyrolysis.

- Method : Conducting pyrolysis at varying temperatures to optimize the yield of this compound.

- Outcome : The process yielded significant amounts of this compound along with other useful compounds, highlighting its role in sustainable chemical production.

Mechanism of Action

Famotidine works by competitively inhibiting the histamine H2 receptors on the parietal cells in the stomach lining. This inhibition reduces the production of gastric acid, leading to relief from conditions like GERD and peptic ulcers . Famotidine also has potential anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Comparison with Similar Compounds

Structural Comparison

The table below highlights structural differences between 2-pentynoic acid and related compounds:

Key Observations :

- The alkyne group in this compound distinguishes it from alkene-containing analogs like 2-pentenoic acid, enabling unique reactivity in click chemistry and cycloadditions .

- Ester derivatives (e.g., ethyl 2-methyl-2-pentenoate) exhibit reduced acidity compared to carboxylic acids due to the absence of an acidic proton .

Physical Properties

Key Observations :

- The hydroxyl group in 5-hydroxypent-2-ynoic acid increases its melting point compared to this compound, likely due to hydrogen bonding .

- Ester derivatives generally have lower melting points and higher hydrophobicity (LogP > 2), making them suitable for organic-phase reactions .

Reactivity Profiles:

- This compound: Participates in alkyne-azide cycloadditions (e.g., Huisgen reaction) to form triazoles . Used in stereoselective synthesis of vinylstannanes via palladium-catalyzed coupling .

- 2-Pentenoic Acid: Undergoes electrophilic additions (e.g., bromination) at the alkene site .

- Ethyl 2-methyl-2-pentenoate: Hydrolyzes to 2-methyl-2-pentenoic acid under acidic/basic conditions . Applied in flavor and fragrance industries due to ester volatility .

Biological Activity

2-Pentynoic acid is an alkyne-containing carboxylic acid that has garnered attention for its potential biological activities. Its unique structure, characterized by a triple bond and various functional groups, allows it to interact with biological systems in ways that may have therapeutic implications. This article explores the biological activity of this compound, focusing on its anti-inflammatory, anticancer properties, and mechanisms of action.

This compound (C₅H₈O₂) features a terminal alkyne functionality, which contributes to its reactivity. The compound can undergo hydrolysis to yield acetic acid and ethanol, potentially influencing various biochemical pathways. Its structural characteristics position it as a candidate for further pharmacological research.

Anti-Inflammatory Effects

Research has indicated that this compound may exhibit anti-inflammatory properties. The compound's reactive acetyloxy group allows it to participate in biochemical pathways that modulate inflammatory responses. For instance, studies suggest that derivatives of this compound can inhibit histone deacetylases (HDACs), which are implicated in the regulation of inflammation and immune responses .

Anticancer Properties

The anticancer potential of this compound has been investigated in various studies. Notably, it has been shown to enhance the effects of other chemotherapeutic agents, such as hydroxyurea, particularly in triple-negative breast cancer cells . The compound's ability to inhibit HDACs may contribute to its effectiveness in cancer treatment by promoting apoptosis and inhibiting tumor growth.

The mechanisms through which this compound exerts its biological effects include:

- HDAC Inhibition : The compound has been linked to the inhibition of HDACs, leading to increased acetylation of histones and modulation of gene expression related to cell cycle regulation and apoptosis .

- Biochemical Pathway Modulation : Hydrolysis products from this compound can interact with various enzymatic systems, influencing metabolic pathways involved in inflammation and cancer progression.

Case Study 1: Histone Deacetylase Inhibition

A study demonstrated that 2-hexyl-4-pentynoic acid, a derivative of this compound, significantly enhanced the therapeutic effect of hydroxyurea in triple-negative breast cancer cells. This effect was attributed to its role as an HDAC inhibitor, which increased DNA damage response and apoptosis rates in cancer cells .

Case Study 2: In Vivo Stability

Research on S-2-pentyl-4-pentynoic hydroxamic acid revealed that its metabolite, S-2-pentyl-4-pentynoic acid, exhibited high stability in vivo with an extended half-life compared to other compounds like valproate (VPA). This stability suggests potential for sustained therapeutic effects in clinical applications .

Comparative Analysis with Related Compounds

| Compound Name | Structure/Functional Groups | Unique Features |

|---|---|---|

| 2-Pentenoic Acid | Contains a double bond | Less reactive than alkyne derivatives |

| 4-Pentynoic Acid | Terminal alkyne carboxylic acid | Unique due to terminal alkyne functionality |

| 3-Butynoic Acid | Shorter carbon chain | Similar reactivity but less complex structure |

| S-2-Pentyl-4-Pentynoic Hydroxamic Acid | Hydroxamic acid derivative | Potent teratogen with significant metabolic stability |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-Pentynoic acid, and how do reaction conditions influence yield?

- Methodological Answer : The two most documented routes are (1) hydrolysis of this compound ethyl ester under acidic or basic conditions, and (2) carboxylation of terminal alkynes using CO₂. For the ethyl ester hydrolysis, yields depend on catalyst choice (e.g., H₂SO₄ vs. NaOH) and reaction time, with optimal yields (~75–80%) achieved under reflux with dilute HCl . Carboxylation requires transition metal catalysts (e.g., CuI), with yields sensitive to CO₂ pressure and solvent polarity . Purification typically involves recrystallization or column chromatography.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Confirms the presence of carboxylic acid (O-H stretch: 2500–3300 cm⁻¹) and alkyne (C≡C stretch: ~2100–2260 cm⁻¹) functional groups .

- ¹H/¹³C NMR : Distinguishes alkyne protons (δ ~2.5–3.5 ppm) and carboxylic acid protons (δ ~10–12 ppm). The triple bond carbon appears at δ ~70–100 ppm in ¹³C NMR .

- Mass Spectrometry : Molecular ion peaks at m/z 98.1 (C₅H₆O₂) with fragmentation patterns confirming the alkyne moiety .

Q. How does pH influence the stability of this compound in aqueous solutions?

- Methodological Answer : At low pH (<3), the protonated carboxylic acid form dominates, enhancing solubility but increasing susceptibility to decarboxylation. At neutral or alkaline pH, deprotonation occurs (pKa ≈ 2.7), leading to salt formation and reduced reactivity. Stability studies should use buffered solutions monitored via HPLC or UV-Vis spectroscopy, with degradation products identified via GC-MS .

Advanced Research Questions

Q. How can computational models predict the reactivity of this compound in cycloaddition reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution, LUMO-HOMO energy gaps, and transition states. For example, the alkyne’s electron-deficient nature facilitates [2+2] cycloadditions with electron-rich dienes. Comparing computed activation energies with experimental kinetic data validates mechanistic pathways .

Q. What strategies resolve contradictions in reported melting point ranges (47–53°C) for this compound?

- Methodological Answer : Discrepancies may arise from impurities (e.g., residual solvents) or polymorphic forms. Researchers should:

- Purify via recrystallization (using ethanol/water mixtures) and confirm purity via HPLC (>98%).

- Characterize polymorphs using Differential Scanning Calorimetry (DSC) and X-ray crystallography.

- Cross-reference with databases like NIST Chemistry WebBook for standardized values .

Q. What experimental controls are critical when studying enzyme inhibition by this compound derivatives?

- Methodological Answer :

- Negative Controls : Use inactive analogs (e.g., saturated pentanoic acid) to isolate alkyne-specific effects.

- Positive Controls : Include known inhibitors (e.g., malonate for dehydrogenases).

- Buffer Compatibility : Ensure derivatives are stable in assay buffers (e.g., Tris-HCl vs. phosphate).

- Dose-Response Curves : Quantify IC₅₀ values using nonlinear regression, accounting for solvent effects (e.g., DMSO ≤1%) .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting reports on the acid’s catalytic behavior in esterification?

- Methodological Answer : Variations in catalytic activity (e.g., as a Brønsted acid vs. ligand for metal catalysts) may stem from reaction conditions (temperature, solvent polarity) or substrate specificity. Systematic studies should:

- Isolate variables : Test identical substrates (e.g., ethanol) across reported protocols.

- Characterize intermediates : Use in-situ IR or NMR to detect metal-acid complexes.

- Compare kinetic data : Calculate turnover frequencies (TOF) under standardized conditions .

Q. Methodological Best Practices

- Experimental Design : Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when framing hypotheses .

- Data Presentation : Use tables to compare synthetic yields (e.g., ethyl ester vs. CO₂ routes) and figures to illustrate spectroscopic peaks or computational models .

- Ethical Compliance : Disclose purification solvents and waste disposal protocols, adhering to institutional safety guidelines .

Properties

IUPAC Name |

pent-2-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O2/c1-2-3-4-5(6)7/h2H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MINRDQDGBLQBGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC#CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70314888 | |

| Record name | 2-PENTYNOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70314888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5963-77-9 | |

| Record name | 5963-77-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289567 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-PENTYNOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70314888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Pentynoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.